molecular formula C8H7IO3 B1316975 2-Iodo-5-methoxybenzoic acid CAS No. 54413-93-3

2-Iodo-5-methoxybenzoic acid

Cat. No. B1316975
CAS RN: 54413-93-3
M. Wt: 278.04 g/mol
InChI Key: DASWULXFGZZRIC-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.044 . It is used in pharmaceuticals, intermediates, APIs, and custom synthesis .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The InChI code for the compound is 1S/C8H7IO3/c1-12-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

2-Iodo-5-methoxybenzoic acid is a solid at room temperature . It has a density of 1.9±0.1 g/cm3 . The boiling point is 351.2±32.0 °C at 760 mmHg . The compound’s flash point is 166.2±25.1 °C .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) :

    • Summary of the application : 2-Iodo-5-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials, including OLEDs. OLEDs are a type of display technology that utilizes organic materials to emit light.
    • Methods of application : The specific methods of application in OLEDs would depend on the design of the device and the specific organic materials used .
    • Results or outcomes : OLEDs have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc .
  • Material Science :

    • Summary of the application : 2-Iodo-5-methoxybenzoic acid can be used as a precursor for the synthesis of various functional materials.
    • Methods of application : The specific methods of application would depend on the type of material being synthesized .
    • Results or outcomes : The outcomes would vary depending on the specific material being synthesized .

For instance, in the field of synthetic chemistry, 2-Iodo-5-methoxybenzoic acid could be used as a building block or precursor for the synthesis of more complex molecules . The specific methods of application and the results or outcomes would depend on the exact synthetic route and the target molecule .

For instance, in the field of synthetic chemistry, 2-Iodo-5-methoxybenzoic acid could be used as a building block or precursor for the synthesis of more complex molecules . The specific methods of application and the results or outcomes would depend on the exact synthetic route and the target molecule .

Safety And Hazards

2-Iodo-5-methoxybenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-iodo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWULXFGZZRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560900
Record name 2-Iodo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxybenzoic acid

CAS RN

54413-93-3
Record name 2-Iodo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
HR Frank, PE Fanta, DS Tarbell - Journal of the American …, 1948 - ACS Publications
VII, X= OH VIII, X= H IX, X= Cl X, X= OCH, rangement of the carbon skeleton occurred dur-ing the formation of I or II from N-acetyl-(iodo)-colchinol methyl ether the latter compounds …
Number of citations: 28 pubs.acs.org
SD Gawande, V Kavala, MR Zanwar… - Advanced Synthesis …, 2014 - Wiley Online Library
… Furthermore, the reactions of 2-iodo-N-phenylbenzamides generated from 2-iodo-5-methoxybenzoic acid and 6-iodobenzo[d][1,3]dioxole-5-carboxylic acid formed the corresponding …
Number of citations: 26 onlinelibrary.wiley.com
C Duangjan - 2018 - kb.psu.ac.th
… according to general procedure A from 2-iodo-5-methoxybenzoic acid (61b) and N,N'-methanediylidenedicyclohexanamine (62a). The residue was purified by column chromatography (…
Number of citations: 0 kb.psu.ac.th
VV Zhdankin - thieme-connect.com
… 1-Hydroxy-6-methoxy-1,2-benziodoxol-3(1H)-one (37, R1 = OMe):[109] 2-Iodo-5-methoxybenzoic acid (450 mg, 1.62 mmol) was dissolved in CHCl3 (10 mL) and the soln was cooled in …
Number of citations: 0 www.thieme-connect.com
BL Frey, P Thai, L Patel - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com
A Aoyama, K Endo-Umeda, K Kishida… - Journal of medicinal …, 2012 - ACS Publications
… Intermediate 13c was amidated with 2-iodo-5-methoxybenzoic acid (27), which was prepared from 5-hydroxyanthranilic acid (24) in three steps in the presence of Vilsmeier reagent to …
Number of citations: 55 pubs.acs.org
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
… 2-Iodo-5-methoxybenzoic acid (500 mg) was used. The product was recovered as a yellow oil (495 mg, 90% yield). H NMR (600 MHz, CDCl 3 ) δ 7.82 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 3.1 …
Number of citations: 13 pubs.acs.org
L Li, Y Wu, Z Yang, C Xu, H Zhao, J Liu, J Chen… - Bioorganic …, 2021 - Elsevier
… Briefly, 4-chloro-2 -Iodo-5-methoxybenzoic acid 6 was subjected to a nucleophilic substitution reaction with 1-Boc-piperazine to generate compound 7, followed by a Suzuki reaction to …
Number of citations: 16 www.sciencedirect.com
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
OFACN BONDS - Methods for alkene difunctionalizations …, 2017 - behost.lib.iastate.edu
… tert-butyl benzyl (2-iodo-5-methoxybenzoyl) carbamate (S2d): Prepared according to general procedure A from 2-iodo-5-methoxybenzoic acid S1d (2.78 g, 10.0 mmol). The reactions …
Number of citations: 5 behost.lib.iastate.edu

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